4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
4-[(2-oxopyrrolidin-3-yl)amino]benzoic acid |
InChI |
InChI=1S/C11H12N2O3/c14-10-9(5-6-12-10)13-8-3-1-7(2-4-8)11(15)16/h1-4,9,13H,5-6H2,(H,12,14)(H,15,16) |
InChI Key |
WENGAMBTEGLUFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C1NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-oxopyrrolidine. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amino group of 4-aminobenzoic acid and the carbonyl group of 2-oxopyrrolidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The benzoic acid group undergoes classical reactions typical of aromatic carboxylic acids:
Amine Functionalization Reactions
The secondary amine in the pyrrolidine-2-one ring participates in nucleophilic reactions:
Biological Interaction Mechanisms
The compound’s reactivity underpins its pharmacological effects:
-
Covalent Enzyme Inhibition : Forms a carbinol complex with Cys145 in coronavirus 3CL<sup>pro</sup>, disrupting viral replication .
-
Hydrogen-Bonding Networks : The pyrrolidine-2-one carbonyl interacts with His163 and Glu166 in protease active sites, stabilizing inhibitor binding .
-
Antimicrobial Action : Derivatives disrupt bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Comparative Reactivity of Structural Analogs
Scientific Research Applications
4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The benzoic acid moiety can participate in additional interactions, such as π-π stacking with aromatic residues in proteins . These interactions can modulate the function of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Differences :
- Ring Size: Azetidinones (4-membered) vs. pyrrolidinones (5-membered) in the target compound. Smaller rings may confer higher reactivity.
- Synthesis: Azetidinones require β-lactam-forming reagents (e.g., chloroacetyl chloride), whereas pyrrolidinones likely involve cyclic amidation or reductive amination.
Thiazolidinone Derivatives
Thiazolidinones are five-membered sulfur-containing heterocycles. Examples include:
- 4-[(Z)-(3-Allyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid: Contains an allyl-substituted thiazolidinone ring, synthesized via thiourea cyclization .
Key Differences :
- Heteroatoms: Thiazolidinones include sulfur and nitrogen, influencing electronic properties and binding affinity.
Pyrazolinone Derivatives
- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Demonstrates notable hypoglycemic activity, reducing glycemia more effectively than tolbutamide in oral glucose tolerance tests .
Key Differences :
- Ring Structure: Pyrazolinones are unsaturated five-membered rings with two adjacent nitrogen atoms, contrasting with the saturated pyrrolidinone in the target compound.
- Activity : Hypoglycemic effects highlight the role of ring unsaturation and nitrogen positioning in pharmacological activity.
Other Pyrrolidinone Derivatives
- 4-[2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-1-yl]-3-[(dipropylamino)methyl]benzoic acid: Contains additional hydroxymethyl and dipropylamino groups, increasing hydrophilicity and steric bulk .
Key Differences :
- Substituents : Additional functional groups may enhance solubility or target specificity compared to the simpler 2-oxopyrrolidin-3-yl group.
Simple Amino-Substituted Benzoic Acids
- 4-[(2-Phenylethyl)amino]benzoic acid: Lacks heterocyclic rings, featuring a phenethylamino group. Simpler structures may prioritize ease of synthesis over bioactivity .
Key Differences :
- Complexity : The absence of heterocycles reduces synthetic complexity but may limit interaction with biological targets.
Structural and Functional Comparison Table
Q & A
Q. What synthetic methodologies are recommended for preparing 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid with high purity?
Methodological Answer: A two-step approach is commonly employed:
Coupling Reaction : React 4-aminobenzoic acid with a suitably protected 2-oxopyrrolidin-3-yl derivative (e.g., activated as a chloroformate or using peptide coupling reagents like EDC/HOBt).
Deprotection : Acidic or basic hydrolysis to remove protecting groups (e.g., tert-butyl esters).
Key Considerations :
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDC, HOBt, DMF, RT, 12h | 65-70 | >90% |
| 2 | 6M HCl, reflux, 4h | 85-90 | >98% |
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- NMR Spectroscopy :
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for both the pyrrolidinone and carboxylic acid groups) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding using SHELXL for refinement .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of derivatives of this compound?
Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents on the pyrrolidinone or benzoic acid groups and test activity in standardized assays (e.g., enzyme inhibition, antimicrobial activity).
- Data Normalization : Account for variations in assay conditions (pH, temperature) by including positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
Q. Example SAR Table :
| Derivative | Substituent | IC50 (Carbonic Anhydrase) | LogP |
|---|---|---|---|
| Parent | None | 120 nM | 1.2 |
| CF3-1 | Trifluoromethyl | 45 nM | 2.8 |
| OMe-2 | Methoxy | 220 nM | 0.9 |
Q. What strategies are effective for resolving crystal structure challenges (e.g., twinning, disorder) in this compound?
Methodological Answer :
Q. Example Crystallographic Parameters :
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| R-factor | 0.071 |
| Data-to-Parameter Ratio | 13.1 |
Q. How can computational methods enhance the prediction of binding modes or reactivity for this compound?
Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into target protein active sites (e.g., carbonic anhydrase) using PDB structures (e.g., 3LXE).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.
- DFT Calculations (Gaussian) : Predict reactive sites via frontier molecular orbital (FMO) analysis .
Q. What experimental designs are recommended to evaluate its potential as a carbonic anhydrase inhibitor?
Methodological Answer :
- Enzyme Assay : Measure inhibition of bovine carbonic anhydrase II using 4-nitrophenyl acetate hydrolysis (monitor ΔA400 over 5 min).
- Kinetic Analysis : Calculate Ki values via Lineweaver-Burk plots.
- Cellular Uptake : Use fluorescent analogs (e.g., dansyl derivatives) to track intracellular accumulation .
Data Contradiction Analysis
Q. How should conflicting solubility or stability data be resolved?
Methodological Answer :
Q. Example Stability Data :
| Condition | % Degradation (14 days) | Major Degradant |
|---|---|---|
| 60°C, dry | <5% | None |
| 40°C, 75% RH | 15% | Hydrolyzed acid |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
